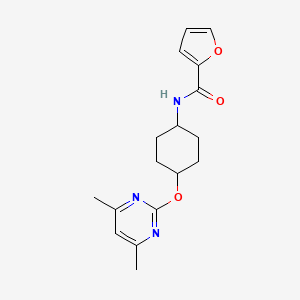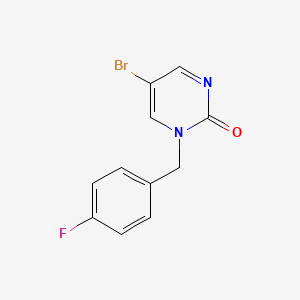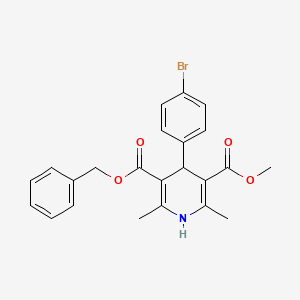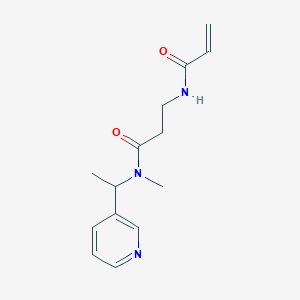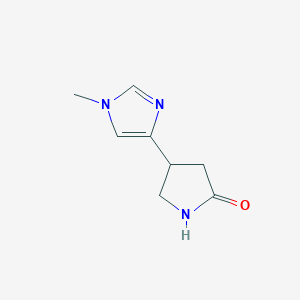
4-(1-Methylimidazol-4-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1-Methylimidazol-4-yl)pyrrolidin-2-one” is a compound that contains an imidazole ring and a pyrrolidin-2-one ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrrolidin-2-one is a five-membered lactam ring .
Synthesis Analysis
The synthesis of compounds similar to “4-(1-Methylimidazol-4-yl)pyrrolidin-2-one” has been reported in the literature . For instance, the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines has been described . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The molecular structure of “4-(1-Methylimidazol-4-yl)pyrrolidin-2-one” consists of an imidazole ring and a pyrrolidin-2-one ring . The imidazole ring is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The pyrrolidin-2-one ring is a five-membered lactam ring .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Compounds structurally related to 4-(1-Methylimidazol-4-yl)pyrrolidin-2-one have been extensively studied for their potential in treating cognitive disorders and cancer. For instance, PF-04447943, a PDE9A inhibitor, demonstrates procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model, highlighting its potential in treating cognitive disorders related to impaired cGMP signaling or cognition (Verhoest et al., 2012). Moreover, benzimidazole-based Zn(II) complexes have shown significant cytotoxic properties against various carcinoma cells, suggesting their potential as anticancer agents (Zhao et al., 2015).
Catalysis
In the realm of catalysis, iron(II) complexes bridged by imidazole-pyridine with NH...N hydrogen bonds have demonstrated a steep one-step spin crossover between high-spin and low-spin states, which could be valuable in developing responsive materials or sensors (Nishi et al., 2010).
Materials Science
The structural properties of novel triarylmethyl carbocation radical salts and their isomeric effects have been explored, revealing significant variations in magnetic susceptibility and NIR absorption bands, which could be leveraged in designing materials with specific optical or magnetic properties (Yong et al., 2015).
Synthesis and Characterization
Efforts in synthesis and characterization have led to the development of various derivatives, such as stable betainic pyrimidinaminides and substituted imidazo[4,5-b]pyridines, which not only expand the chemical space of these compounds but also potentially offer new biological activities or functional materials (Schmidt, 2002); (Xing et al., 2013).
Antimicrobial and Antiviral Research
Research into antimicrobial and antiviral properties has also been conducted. For example, certain derivatives have been investigated for their antibacterial and antioxidant activities, and their antitubercular activity against Mycobacterium tuberculosis H37RV, showcasing their potential in addressing infectious diseases (Bhoi et al., 2016).
Propiedades
IUPAC Name |
4-(1-methylimidazol-4-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-4-7(10-5-11)6-2-8(12)9-3-6/h4-6H,2-3H2,1H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVQEGJDHDOGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methylimidazol-4-yl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

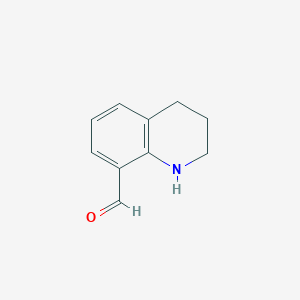
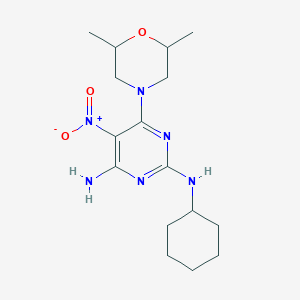
![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2800105.png)
![(2,5-Dimethylfuran-3-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2800110.png)
![1-Methyl-2-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]benzimidazole](/img/structure/B2800111.png)
![2-cyano-N-(2-fluorophenyl)-3-[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2800113.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate](/img/structure/B2800116.png)
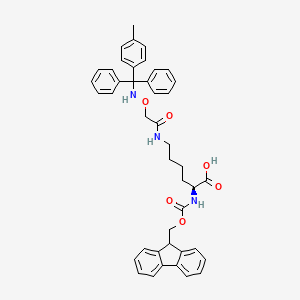
![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2800119.png)
